molecular formula C17H18ClN3O2S2 B2759454 N-(3-chlorophenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 851409-63-7

N-(3-chlorophenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2759454
CAS No.: 851409-63-7
M. Wt: 395.92
InChI Key: DPIYGJLWNZWVPY-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a 3-ethyl-6-methyl group and a sulfanyl-linked acetamide moiety bearing a 3-chlorophenyl group. The thienopyrimidine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2S2/c1-3-21-16(23)15-13(7-10(2)25-15)20-17(21)24-9-14(22)19-12-6-4-5-11(18)8-12/h4-6,8,10H,3,7,9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIYGJLWNZWVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the chlorophenyl group and the acetamide moiety. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-(3-chlorophenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / ID Substituents on Thienopyrimidine Core Acetamide Group Substituent Molecular Weight (g/mol) Melting Point (°C) Key Bioactivity/Application
Target Compound 3-Ethyl-6-methyl 3-Chlorophenyl ~407.9* Not reported Kinase inhibition (hypothesized)
2-[[3-(4-chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-trifluoromethylphenyl)acetamide 3-(4-Chlorophenyl) 2-Trifluoromethylphenyl 498.0 Not reported Antimicrobial, enzyme inhibition
N-(3-Chloro-2-methylphenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide None (pyrimidinone core) 3-Chloro-2-methylphenyl 375.8 Not reported Anticancer (preclinical studies)
2-[(4-Methyl-6-oxo-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 4-Methyl (dihydropyrimidine core) 2,3-Dichlorophenyl 344.2 230–232 Antifungal, analgesic
N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-thieno[3,2-d]pyrimidin-3-yl}acetamide 7-Phenyl 2-Ethyl-6-methylphenyl 403.5 Not reported Kinase inhibition (reported)

*Calculated based on molecular formula C₁₈H₁₈ClN₃O₂S₂.

Key Findings from Comparative Analysis

Core Modifications: The target compound’s 3-ethyl-6-methyl-thienopyrimidine core likely improves metabolic stability compared to analogs with unsubstituted cores (e.g., ) due to steric hindrance against oxidative enzymes . The 4-chlorophenyl-substituted analog () exhibits higher molecular weight (498.0 g/mol) and enhanced lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

The 2,3-dichlorophenyl group in contributes to a higher melting point (230–232°C), suggesting robust crystalline packing via halogen bonding .

Bioactivity Trends :

  • Compounds with bulky aryl groups (e.g., phenyl in or trifluoromethyl in ) show broader kinase inhibition profiles, while smaller substituents (e.g., methyl in ) correlate with antifungal activity .
  • The 3-chlorophenyl group in the target compound may balance solubility and target engagement, similar to dichlorophenyl analogs in .

Biological Activity

N-(3-chlorophenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features include a thienopyrimidine core and a chlorophenyl group, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C17H18ClN3O2S2. The compound's structure can be represented as follows:

Property Details
IUPAC Name N-(3-chlorophenyl)-2-{(3-ethyl-6-methyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl)sulfanyl}acetamide
Molecular Formula C17H18ClN3O2S2
CAS Number 851409-63-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound may inhibit various enzymes and receptors involved in critical signaling pathways.

  • Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit cholinesterases (AChE and BChE), which are crucial for neurotransmission. The IC50 values for these activities were reported at 10.4 µM and 5.4 µM for AChE and 7.7 µM and 9.9 µM for BChE respectively .
  • Anticancer Activity : The thienopyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds derived from similar structures demonstrated significant cytotoxicity against various cancer cell lines (IC50 values ranging from 3.83 to 11.94 µM) .

Biological Activity Data

The following table summarizes the biological activities observed for N-(3-chlorophenyl)-2-{(3-ethyl-6-methyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl)sulfanyl}acetamide and related compounds:

Activity Target IC50 Value (µM) Reference
Cholinesterase InhibitionAChE10.4
Cholinesterase InhibitionBChE7.7
Anticancer ActivityHCT116 Cancer Cell Line3.83
Anticancer ActivitySKOV3 Cancer Cell Line11.94

Case Studies

  • In Vitro Studies : A series of in vitro experiments were conducted to assess the inhibitory effects of related thienopyrimidine compounds on cancer cell lines such as HCT116 and SKOV3. These studies indicated that modifications in the chemical structure could enhance or diminish biological activity.
  • Molecular Docking Studies : Molecular docking simulations have been utilized to predict the binding affinity of N-(3-chlorophenyl)-2-{(3-ethyl-6-methyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl)sulfanyl}acetamide to various targets including EGFR and PI3K pathways involved in cancer progression . These studies suggest potential therapeutic applications in oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting from thieno[3,2-d]pyrimidinone derivatives. Key steps include:

Core Formation : Alkylation of the thienopyrimidine core using ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) .

Sulfanylation : Introduction of the sulfanyl group via nucleophilic substitution with thiourea or potassium thioacetate .

Acetamide Coupling : Reaction with 3-chlorophenylacetic acid derivatives using coupling agents like EDC/HOBt .

  • Optimization : Control temperature (60–80°C for sulfanylation) and solvent polarity (DMF or ethanol) to improve yields (>75%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl at δ ~2.19 ppm, ethyl at δ ~1.2–1.4 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~496) and fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~600 cm⁻¹) groups .

Q. How does the crystal structure inform conformational stability?

  • Structural Insights :

  • Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize folded conformations (e.g., bond lengths ~2.8 Å) .
  • Torsional Angles : Dihedral angles between thienopyrimidine and acetamide moieties (~42–67°) affect planarity and packing .
    • Data Table :
ParameterValue (Å/°)Source
C–S bond length1.75
N–H⋯N distance2.82

Advanced Research Questions

Q. How can molecular docking predict potential biological targets for this compound?

  • Approach :

Target Selection : Focus on kinases or enzymes with thienopyrimidine-binding pockets (e.g., EGFR, CDK2) .

Docking Software : Use AutoDock Vina or Schrödinger to model interactions (e.g., sulfanyl group with cysteine residues) .

Validation : Compare binding affinities (ΔG values) with known inhibitors (e.g., imatinib) and validate via in vitro assays .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

  • Case Study : Conflicting IC₅₀ values for similar compounds may arise from:

  • Solubility Differences : Poor aqueous solubility (~<0.1 mg/mL) leading to false negatives .
  • Stereochemical Variants : Enantiomeric impurities altering target binding .
    • Resolution :
  • Purity Assessment : Use HPLC (≥95% purity) and chiral chromatography .
  • Solubility Enhancement : Co-solvents (DMSO/PEG) or nanoformulation .

Q. How do substituents on the phenyl ring (e.g., 3-chloro vs. 4-chloro) impact stability and reactivity?

  • Comparative Analysis :

  • Electron-Withdrawing Effects : 3-Chloro substituents increase electrophilicity of the acetamide group, enhancing nucleophilic attack susceptibility .
  • Thermal Stability : TGA/DSC shows 3-chloro derivatives degrade at ~230°C vs. 220°C for 4-chloro analogs due to steric stabilization .

Methodological Challenges

Q. What are the limitations of current synthetic methods, and how can they be addressed?

  • Limitations :

  • Low Yield in Sulfanylation : Side reactions (e.g., oxidation to sulfones) reduce efficiency .
  • Purification Difficulty : Hydrophobic byproducts require column chromatography (silica gel, hexane/EtOAc) .
    • Improvements :
  • Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yield .
  • Flow Chemistry : Enhances scalability and reduces purification steps .

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